molecular formula C40H39F2NO3Si B13862560 (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone

(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone

Cat. No.: B13862560
M. Wt: 647.8 g/mol
InChI Key: CRBPHYMIRLKDFY-QXUSSCGESA-N
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Description

(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including fluorophenyl, tert-butyldiphenylsilyloxy, and hydroxyphenyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of key intermediates, followed by their sequential coupling and functional group transformations. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The fluorophenyl groups can be reduced under specific conditions to yield hydrocarbon derivatives.

    Substitution: The tert-butyldiphenylsilyloxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorophenyl and hydroxyphenyl groups play a crucial role in binding to target proteins, while the tert-butyldiphenylsilyloxy group enhances the compound’s stability and bioavailability. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include trifluorotoluene and other fluorinated aromatic compounds, which share some structural features but differ in their specific functional groups and reactivity patterns

Properties

Molecular Formula

C40H39F2NO3Si

Molecular Weight

647.8 g/mol

IUPAC Name

(3S,4R)-3-[(3S)-3-[tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-37(28-14-18-30(41)19-15-28)27-26-36-38(29-16-24-33(44)25-17-29)43(39(36)45)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37-,38-/m0/s1

InChI Key

CRBPHYMIRLKDFY-QXUSSCGESA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H](CC[C@H]3[C@@H](N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCC3C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F

Origin of Product

United States

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